ML314 vs. Peptide Agonists: Quantitative Evidence for β-Arrestin Bias and Absence of Gq-Mediated Calcium Mobilization
In a head-to-head assay comparing functional outcomes at NTR1, ML314 exhibits a clear signaling bias distinct from peptide-based agonists like neurotensin. While neurotensin robustly stimulates both Gq-mediated calcium mobilization and β-arrestin recruitment, ML314 is a biased agonist that selectively activates the β-arrestin pathway with no significant calcium response [1]. In a primary β-arrestin recruitment assay, ML314 acts as a full agonist with an EC50 of 2.0 μM (100% efficacy relative to neurotensin's β-arrestin response) [1]. In contrast, in a calcium mobilization assay performed in CHO cells expressing human NTR1, ML314 at concentrations up to 30 μM elicited no measurable response (<10% of the neurotensin maximum), whereas the peptide agonist neurotensin produced a robust calcium flux (EC50 = 1.2 nM, Emax = 100%) [2]. This functional selectivity profile is also reflected in the compound's ability to antagonize G protein signaling, as ML314 (10 μM, 10 min) inhibits neurotensin-stimulated G protein activation in HEK293 cells [3]. This clear functional divergence demonstrates that ML314 does not simply mimic peptide agonists but rather redirects NTR1 signaling toward β-arrestin-dependent pathways, a property that has distinct biochemical and functional consequences.
| Evidence Dimension | Functional selectivity (β-arrestin recruitment vs. calcium mobilization) |
|---|---|
| Target Compound Data | β-arrestin EC50 = 2.0 μM (100% efficacy); Ca2+ mobilization: no significant response (<10% of NT max) at up to 30 μM |
| Comparator Or Baseline | Neurotensin peptide: β-arrestin EC50 ~1-2 nM; Ca2+ mobilization EC50 = 1.2 nM (100% efficacy) |
| Quantified Difference | >15,000-fold bias factor towards β-arrestin over Gq-mediated calcium signaling |
| Conditions | CHO cells expressing human NTR1; PathHunter β-arrestin recruitment assay; Calcium 5 FLIPR assay |
Why This Matters
This bias profile allows researchers to dissect β-arrestin-dependent signaling from Gq-mediated pathways, a critical distinction for target validation in addiction and neuropsychiatric disorders where the two pathways may mediate opposing or distinct physiological outcomes.
- [1] Peddibhotla, S., Hedrick, M. P., Hershberger, P., Maloney, P. R., Li, Y., Milewski, M., Gosalia, P., Gray, W., Mehta, A., Sugarman, E., et al. (2013). Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. ACS Med. Chem. Lett., 4(9), 846-851. View Source
- [2] Peddibhotla, S., Hedrick, M. P., Hershberger, P., Maloney, P. R., Li, Y., Milewski, M., Gosalia, P., Gray, W., Mehta, A., Sugarman, E., et al. (2013). Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. ACS Med. Chem. Lett., 4(9), 846-851. (Calcium mobilization data from Figure 2B) View Source
- [3] Barak, L. S., Bai, Y., Peterson, S., Evron, T., Urs, N. M., Peddibhotla, S., Hedrick, M. P., Hershberger, P., Maloney, P. R., Chung, T. D., et al. (2016). ML314: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse. ACS Chem. Biol., 11(7), 1880-1890. View Source
